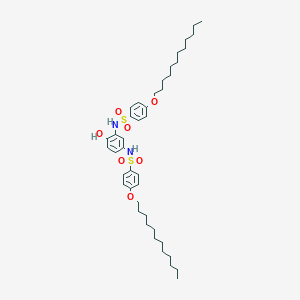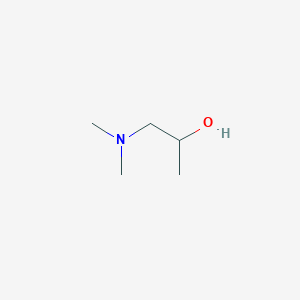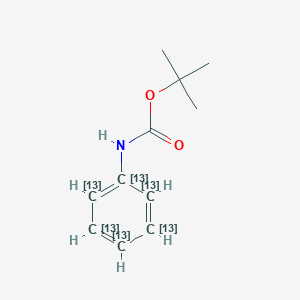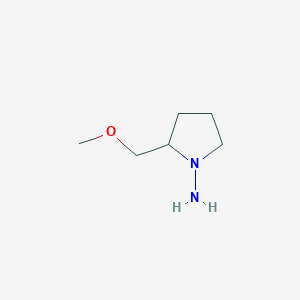
N-(1H-benzimidazol-2-yl)-4-methyl-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-benzimidazol-2-yl)-4-methyl-1,3-thiazol-2-amine, commonly known as BMTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
BMTA has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, BMTA has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. BMTA has also been shown to possess antimicrobial activity against several bacterial strains, making it a potential candidate for the development of new antibiotics.
In biochemistry, BMTA has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. BMTA has also been found to inhibit the activity of certain enzymes, including carbonic anhydrase and acetylcholinesterase, making it a potential candidate for the development of enzyme inhibitors.
In material science, BMTA has been used as a building block for the synthesis of novel materials, including metal-organic frameworks and coordination polymers.
Mechanism Of Action
The mechanism of action of BMTA is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. BMTA has also been found to interact with metal ions, which may contribute to its antimicrobial and fluorescent properties.
Biochemical And Physiological Effects
BMTA has been found to exhibit cytotoxicity against cancer cells, antimicrobial activity against bacterial strains, and inhibition of certain enzymes. BMTA has also been shown to induce apoptosis in cancer cells and interact with metal ions. However, the exact biochemical and physiological effects of BMTA are still being studied.
Advantages And Limitations For Lab Experiments
One of the main advantages of BMTA is its ease of synthesis, which makes it readily available for use in lab experiments. BMTA also exhibits potent anticancer and antimicrobial activity, making it a valuable tool for researchers studying these fields. However, one limitation of BMTA is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several potential future directions for research involving BMTA. One area of interest is the development of BMTA-based materials for use in catalysis and sensing applications. Another potential direction is the development of BMTA-based enzyme inhibitors for the treatment of diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of BMTA.
Synthesis Methods
BMTA can be synthesized using a simple and efficient method involving the reaction of 2-aminobenzimidazole with 2-bromo-4-methylthiazole in the presence of a palladium catalyst. This reaction results in the formation of BMTA as a yellow crystalline solid with a high yield.
properties
CAS RN |
131185-01-8 |
|---|---|
Product Name |
N-(1H-benzimidazol-2-yl)-4-methyl-1,3-thiazol-2-amine |
Molecular Formula |
C11H10N4S |
Molecular Weight |
230.29 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H10N4S/c1-7-6-16-11(12-7)15-10-13-8-4-2-3-5-9(8)14-10/h2-6H,1H3,(H2,12,13,14,15) |
InChI Key |
XVLVNBRVOHODDC-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=N1)NC2=NC3=CC=CC=C3N2 |
Canonical SMILES |
CC1=CSC(=N1)NC2=NC3=CC=CC=C3N2 |
synonyms |
2-(2'-benzimidazolyl)amino-4-methylthiazole Bay P 1455 Bay P-1455 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Imidazo[1,2-a]pyrimidine-2-carbaldehyde](/img/structure/B140957.png)



![3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B140976.png)






![Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B140995.png)
